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Compound of Interest

Compound Name: Fmoc-Orn(Dde)-OH

Cat. No.: B557038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-(1-(4,4-

dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Fmoc-Orn(Dde)-OH), a key building

block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection

scheme allows for the selective modification of peptide side chains, enabling the synthesis of

complex peptides, including branched and cyclic structures, which are of significant interest in

drug discovery and development.

Core Molecular Data
The fundamental properties of Fmoc-Orn(Dde)-OH are summarized below, providing essential

information for its use in synthetic protocols.

Property Value

Chemical Formula C₃₀H₃₄N₂O₆[1][2]

Molecular Weight 518.60 g/mol [1][2]

CAS Number 269062-80-8[1][2]

Alternate Names

Nα-Fmoc-Nδ-Dde-L-ornithine, Nα-Fmoc-Nδ-[1-

(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-L-

ornithine[1][2]
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Orthogonal Protection Strategy in Peptide Synthesis
Fmoc-Orn(Dde)-OH is a derivative of the amino acid ornithine, featuring two distinct protecting

groups:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino

group of ornithine. It is stable to acidic conditions and is typically removed using a solution of

piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group: This group protects the δ-amino

group of the ornithine side chain. The Dde group is stable to the basic conditions used for

Fmoc removal and to trifluoroacetic acid (TFA), but it can be selectively cleaved using a

dilute solution of hydrazine or hydroxylamine in DMF.[1][3][4]

This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective

deprotection and subsequent modification of the ornithine side chain while the peptide

backbone remains attached to the solid support and the N-terminus is protected.[1] This

enables the synthesis of branched peptides, the attachment of labels or other moieties to

specific sites, and the formation of cyclic peptides through side-chain lactamization.[4][5][6]

Experimental Protocols
The following are detailed methodologies for the key steps involving Fmoc-Orn(Dde)-OH in

solid-phase peptide synthesis.

Standard Fmoc-SPPS Elongation Cycle
This protocol outlines the standard steps for coupling an amino acid during SPPS.

Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc-protected amino acid is

treated with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature to

remove the Fmoc group and expose the free amine.[1]

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved

Fmoc-adduct.

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-
Orn(Dde)-OH) is activated with a coupling reagent such as HBTU/DIEA and added to the
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resin. The mixture is agitated for 2 hours to facilitate amide bond formation.

Washing: The resin is washed with DMF to remove excess reagents and byproducts. These

steps are repeated to assemble the desired linear peptide sequence.

Selective Dde Group Deprotection
This protocol describes the selective removal of the Dde protecting group from the ornithine

side chain.

Using Hydrazine:

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7][8] It is crucial not to

exceed this concentration to avoid potential side reactions.[9]

Suspend the peptide-resin in the 2% hydrazine/DMF solution and agitate for 3-10 minutes

at room temperature.[1][7]

Filter the resin and repeat the hydrazine treatment two more times.[9]

Thoroughly wash the resin with DMF to remove all traces of hydrazine.[9]

Using Hydroxylamine (for Fmoc compatibility):

Prepare a solution of hydroxylamine hydrochloride (1 equivalent relative to the Dde

content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).[9]

Add this solution to the peptide-resin and shake gently for 30-60 minutes at room

temperature.[9]

Filter and wash the resin thoroughly with DMF. This method is advantageous as it does not

cleave the N-terminal Fmoc group.[5]

Side-Chain Modification and Final Cleavage
Following selective Dde deprotection, the exposed δ-amino group of the ornithine residue can

be modified.
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Side-Chain Modification: The desired molecule (e.g., a fatty acid, a fluorescent label, or

another peptide chain) is activated and coupled to the free side-chain amine using standard

coupling protocols.

Final Cleavage and Global Deprotection: Once the synthesis and any side-chain

modifications are complete, the peptide is cleaved from the resin, and all remaining side-

chain protecting groups are removed. This is typically achieved by treating the resin with a

cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g.,

water, triisopropylsilane), for 2-3 hours.

Peptide Precipitation and Purification: The crude peptide is precipitated from the cleavage

mixture using cold diethyl ether, isolated by centrifugation, and then purified, typically by

reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of a side-

chain modified peptide using Fmoc-Orn(Dde)-OH.
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Caption: Workflow for side-chain modification using Fmoc-Orn(Dde)-OH.)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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